2-Bromo-3-fluorotoluene

Catalog No.
S663413
CAS No.
59907-13-0
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluorotoluene

CAS Number

59907-13-0

Product Name

2-Bromo-3-fluorotoluene

IUPAC Name

2-bromo-1-fluoro-3-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3

InChI Key

FYCXRRYRNRDSRM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)F)Br

Canonical SMILES

CC1=C(C(=CC=C1)F)Br

The exact mass of the compound 2-Bromo-3-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3-fluorotoluene is a halogenated aromatic hydrocarbon serving as a critical intermediate in the synthesis of complex organic molecules. Its utility is defined by the precise spatial arrangement of the bromo, fluoro, and methyl substituents on the benzene ring. This specific substitution pattern provides chemists with a tool for regiocontrolled functionalization, particularly in the development of pharmaceutical and agrochemical compounds where positional isomerism dictates biological activity and performance. The compound is primarily utilized in cross-coupling reactions and as a precursor for other key synthetic intermediates, such as specific boronic acids.

In synthetic chemistry, the substitution pattern on an aromatic ring is fundamental to the identity and reactivity of a molecule. Regioisomers such as 3-bromo-2-fluorotoluene or 2-bromo-4-fluorotoluene are not viable substitutes for 2-bromo-3-fluorotoluene. The specific ortho-, meta-, and para- relationships between the methyl, fluorine, and bromine groups dictate the electronic and steric environment of the reactive C-Br bond and other positions on the ring. This directly controls the outcome of subsequent transformations, including directed ortho-lithiation, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Procuring an incorrect isomer will lead to the synthesis of an entirely different final compound, compromising research objectives and creating significant downstream production issues.

Precursor Suitability: The Only Isomer for Direct Synthesis of 3-Fluoro-2-methylphenylboronic Acid

The primary procurement driver for 2-bromo-3-fluorotoluene is its role as a direct and regiospecific precursor to 3-fluoro-2-methylphenylboronic acid (CAS 163517-61-1), a key building block for Suzuki-Miyaura cross-coupling reactions. Standard synthesis protocols involve a lithium-halogen exchange at the C-Br bond at low temperatures (e.g., -78 °C) followed by quenching with a trialkyl borate. Using an alternative isomer like 2-bromo-4-fluorotoluene under identical conditions would unavoidably yield the incorrect product, 4-fluoro-2-methylphenylboronic acid, making this a clear example of non-interchangeability.

Evidence DimensionRegiochemical Outcome of Lithiation-Borylation Sequence
Target Compound DataExclusively yields 3-fluoro-2-methylphenylboronic acid
Comparator Or Baseline2-Bromo-4-fluorotoluene, which would yield 4-fluoro-2-methylphenylboronic acid
Quantified Difference100% isomeric product difference
Conditions1. n-Butyllithium in THF, -78 °C. 2. Triisopropyl borate. 3. Acidic workup.

This ensures the correct isomeric building block is produced, which is a non-negotiable requirement for synthetic routes targeting specific molecular scaffolds.

Process Compatibility: Defined Electronic Profile for Reproducible Cross-Coupling Kinetics

In palladium-catalyzed cross-coupling reactions, the electronic nature of the aryl halide substrate is a key parameter for process control and reproducibility. The fluorine atom at the 3-position of 2-bromo-3-fluorotoluene exerts a well-defined, primarily inductive electron-withdrawing effect on the C-Br bond. This contrasts with the non-fluorinated analog, 2-bromotoluene, which lacks this electronic modulation. It also differs significantly from an isomer like 2-bromo-6-fluorotoluene, where the ortho-fluorine would introduce strong steric hindrance and a more complex electronic influence, likely requiring different catalyst systems or harsher reaction conditions. Procuring 2-bromo-3-fluorotoluene ensures a consistent electronic profile, which is critical for maintaining reaction efficiency and minimizing batch-to-batch variability in a manufacturing setting.

Evidence DimensionElectronic Influence on C-Br Bond Reactivity
Target Compound DataModerate activation via meta-fluoro inductive effect (-I)
Comparator Or Baseline2-Bromotoluene (no fluoro-activation) or 2-Bromo-6-fluorotoluene (strong ortho steric/electronic effects)
Quantified DifferenceQualitatively different reactivity profile requiring significant process re-optimization
ConditionsTypical Suzuki-Miyaura conditions: Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Cs2CO3), and solvent (e.g., Toluene/H2O).

This allows for predictable process scale-up and avoids the costly redevelopment of coupling protocols that would be necessary if an electronically or sterically different analog were used.

Application-Critical Performance: Strategic Fluorine Placement for Modulating Bioactivity

In medicinal and agrochemical research, the introduction of fluorine can significantly enhance metabolic stability and binding affinity. The specific location of the fluorine atom is a critical design element. For a downstream product derived from this compound, the fluorine atom at the 3-position (meta to the methyl group) provides a distinct structural and electronic profile compared to an isomer like 2-bromo-4-fluorotoluene. This specific placement can block a potential site of metabolic hydroxylation or form key hydrogen bonds with a biological target, directly impacting the molecule's efficacy and pharmacokinetic properties. Substituting with a different isomer would alter the final product's interaction with biological systems, potentially rendering it inactive or introducing off-target toxicity.

Evidence DimensionImpact on Downstream Biological Properties
Target Compound DataFluorine at the 3-position offers a specific vector for biological interactions and metabolic blocking.
Comparator Or Baseline2-Bromo-4-fluorotoluene, which places the fluorine at a different position, leading to a different structure-activity relationship (SAR).
Quantified DifferenceFundamentally alters the SAR, potentially causing a complete loss of desired biological activity.
ConditionsDownstream in vitro/in vivo biological assays of the final active ingredient.

Procuring this exact isomer is essential for translating a specific molecular design into a functionally effective pharmaceutical or agrochemical product.

Synthesis of Biaryl Scaffolds Requiring a 3-Fluoro-2-methylphenyl Moiety

This compound is the correct choice when the synthetic target is a pharmaceutical or material with a core structure demanding the specific 3-fluoro-2-methylphenyl group, which is installed via a Suzuki-Miyaura or similar cross-coupling reaction. As the direct precursor to the necessary 3-fluoro-2-methylphenylboronic acid, its procurement is essential for the success of the synthetic route.

Development of Agrochemicals with Position-Specific Metabolic Blocking

In the design of next-generation fungicides and herbicides, blocking specific sites of metabolic degradation is key to enhancing field performance. 2-Bromo-3-fluorotoluene is the appropriate starting material when the molecular design strategically places a fluorine atom at the 3-position to inhibit enzymatic breakdown, thereby improving the half-life and efficacy of the active ingredient.

Multi-Step Synthesis Requiring Predictable and Sequential Functionalization

For complex syntheses involving multiple, sequential functionalizations of the aromatic ring, this compound provides a reliable starting point. The bromine atom can be selectively targeted for an initial transformation (e.g., coupling or lithiation), leaving the less reactive C-F bond and the directing methyl group to control the regiochemistry of subsequent steps in a predictable manner.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

59907-13-0

Wikipedia

2-Bromo-3-fluorotoluene

Dates

Last modified: 08-15-2023

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